N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide
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Overview
Description
Benzo[d]thiazol is a type of organic compound that contains a benzene ring fused to a thiazole ring . Chromene is another type of organic compound that consists of a benzene ring fused to a dihydrofuran ring. The specific compound you mentioned seems to be a complex one that contains both of these structures, along with a carbohydrazide group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of benzo[d]thiazol with other reagents. For example, one approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .Molecular Structure Analysis
The molecular structure of similar compounds often involves the formation of multiple rings and the presence of various functional groups . The exact structure of the specific compound you mentioned would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation and breaking of bonds within the molecule. For example, the labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their exact structure. For example, the molecular weight of a similar compound, N-(4-methoxybenzo[d]thiazol-2-yl)picolinamide, is 354.4 g/mol .Scientific Research Applications
Antimicrobial Activity
N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide derivatives demonstrate significant antimicrobial activity. Mostafa et al. (2013) synthesized derivatives of 2-oxo-2H-chromene-3-carbohydrazide, which showed activity against bacterial strains such as B. subtilis, S. aureus, E. coli, and the fungus C. albicans, comparable to reference drugs like tetracycline and nystatin (Mostafa, El-Salam, & Alothman, 2013). Similarly, Shah et al. (2016) synthesized novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives and screened them for antimicrobial, antifungal, and antimalarial activity (Shah, Patel, Rajani, & Karia, 2016).
Synthesis and Characterization
Saeed and Ibrar (2011) detailed the synthesis of 2-oxo-2H-chromene-3-carbohydrazide and its derivatives, emphasizing the importance of its structural components in chemical research (Saeed & Ibrar, 2011). Gomha and Khalil (2012) demonstrated the use of ultrasound irradiation in synthesizing novel thiazole derivatives containing a coumarin nucleus, highlighting the method's efficiency and potential for rapid synthesis (Gomha & Khalil, 2012).
Antioxidant Properties
El-Hagrassey, Abdel‐Latif, and Abdel-Fattah (2022) utilized N'-(2-cyanoacetyl)-2-hydroxybenzohydrazide in producing new pyridine, chromene, and thiazole derivatives, which exhibited potent antioxidant activities (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).
Cytotoxic Activity
A study by Yılmaz and Menteşe (2017) on N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides revealed their potential in cytotoxic activities, indicating their relevance in cancer research (Yılmaz & Menteşe, 2017).
Antibacterial Effects
Behrami and Dobroshi (2019) reported on the synthesis of compounds like 4-hydroxy-chromen-2-one and their high level of antibacterial activity, demonstrating the compound's effectiveness in combating bacterial infections (Behrami & Dobroshi, 2019).
Chemical Sensors
Wang et al. (2015) explored the use of coumarin benzothiazole derivatives as chemosensors for cyanide anions, indicating their potential in environmental monitoring and safety applications (Wang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For example, thiazoles are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions .
Properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-24-13-7-4-8-14-15(13)19-18(26-14)21-20-16(22)11-9-10-5-2-3-6-12(10)25-17(11)23/h2-9H,1H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDRIVCNQLPZPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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